(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Overview
Description
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromobenzylidene group attached to a dihydrobenzofuran ring, which is further linked to a furan-2-carboxylate moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the benzofuran derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure with a methyl group instead of bromine.
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure with a nitro group instead of bromine.
Uniqueness
The uniqueness of (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate lies in the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-13-4-1-3-12(9-13)10-18-19(22)15-7-6-14(11-17(15)26-18)25-20(23)16-5-2-8-24-16/h1-11H/b18-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBBVFVWDOIFLT-ZDLGFXPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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